molecular formula C10H18O4 B3153944 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid CAS No. 76904-24-0

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B3153944
CAS No.: 76904-24-0
M. Wt: 202.25 g/mol
InChI Key: BCUIGUVXRMEZDV-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is an organic compound with the molecular formula C10H18O5. It is characterized by the presence of a tert-butoxy group, a dimethyl group, and a keto group attached to a butanoic acid backbone. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid typically involves the reaction of tert-butyl alcohol with a suitable precursor under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with the precursor in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid is unique due to its combination of functional groups, which provide distinct reactivity and versatility in organic synthesis. The presence of the tert-butoxy group offers steric protection, making it suitable for selective reactions that may not be possible with other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)14-7(11)6-10(4,5)8(12)13/h6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUIGUVXRMEZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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